molecular formula C30H34N2O11 B163824 1-Hydroxycarvedilol O-glucuronide CAS No. 136657-37-9

1-Hydroxycarvedilol O-glucuronide

Cat. No.: B163824
CAS No.: 136657-37-9
M. Wt: 598.6 g/mol
InChI Key: OVZIZPFHZAJOCG-IVODMCMDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxycarvedilol O-glucuronide (1-OHCG) is a major phase-II metabolite of carvedilol, a non-selective β-blocker with α1-adrenergic blocking activity. It is formed via CYP2D1-mediated hydroxylation of carvedilol at the 1-position of the carbazole ring, followed by glucuronidation via UDP-glucuronosyltransferases (UGTs) . In rats, 1-OHCG is excreted stereoselectively into bile, favoring the R(+)-enantiomer of carvedilol, and accounts for a significant proportion of carvedilol’s metabolic clearance . This metabolite’s formation and excretion are critical for understanding carvedilol’s pharmacokinetics and inter-individual variability in drug response.

Properties

CAS No.

136657-37-9

Molecular Formula

C30H34N2O11

Molecular Weight

598.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[4-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C30H34N2O11/c1-39-19-8-4-5-9-20(19)40-13-12-31-14-16(33)15-41-21-10-11-22(24-23(21)17-6-2-3-7-18(17)32-24)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1

InChI Key

OVZIZPFHZAJOCG-IVODMCMDSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@H](COC2=C3C4=CC=CC=C4NC3=C(C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Other CAS No.

136657-37-9

Synonyms

1-hydroxycarvedilol O-glucuronide
1-hydroxycarvedilol O-glucuronide, (S)-isomer
1-OHCG

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected O-Glucuronides

Compound Parent Molecule Position of Glucuronidation Key Structural Features
1-Hydroxycarvedilol O-glucuronide Carvedilol 1-OH on carbazole ring Carbazole core with β-O-glucuronide linkage
8-Hydroxycarvedilol O-glucuronide Carvedilol 8-OH on carbazole ring Structural isomer of 1-OHCG; differs in hydroxylation site
Luteolin-7-α-O-glucuronide Luteolin 7-OH on flavone backbone Flavonoid backbone with glucuronide at C7
Caffeic acid-3'-O-glucuronide Caffeic acid 3'-OH on phenylpropanoid Hydroxycinnamic acid derivative
Tapentadol-O-glucuronide Tapentadol Phenolic OH group Opioid analgesic with glucuronide at phenolic site
Ferulic acid acyl glucuronide Ferulic acid Carboxylic acid group Acyl glucuronide (ester linkage) vs. typical O-glucuronides

Key Observations :

  • Positional Isomerism: 1-OHCG and 8-hydroxycarvedilol O-glucuronide (8-OHCG) are positional isomers, differing only in hydroxylation sites on the carbazole ring. This minor structural difference leads to distinct stereoselective metabolism and biliary excretion patterns .
  • Backbone Diversity: Unlike flavonoid-derived glucuronides (e.g., luteolin-7-O-glucuronide), 1-OHCG retains carvedilol’s carbazole core, which is critical for its β-blocking activity .
  • Linkage Type : Most O-glucuronides (e.g., caffeic acid-3'-O-glucuronide) form ether linkages, whereas acyl glucuronides (e.g., ferulic acid acyl glucuronide) involve ester bonds, which are more chemically reactive .

Metabolic Pathways and Enzymatic Specificity

Table 2: Metabolic and Pharmacokinetic Parameters

Compound Key Enzymes Involved Excretion Route Stereoselectivity (S/R Ratio)
This compound CYP2D1 (hydroxylation), UGTs Biliary (41–44%) S/R = 0.43–0.59 (favors R(+))
8-Hydroxycarvedilol O-glucuronide CYP2D1 (hydroxylation), UGTs Biliary S/R = 2.63–3.29 (favors S(-))
Caffeic acid-3'-O-glucuronide UGT1A6, UGT1A9 Renal Not reported
Tapentadol-O-glucuronide UGT1A8, UGT2B7 Renal (70–80%) No stereoselectivity data
Resveratrol-4’-O-glucuronide UGT1A1, UGT1A9 Hepatic Trans-configuration retained

Key Observations :

  • Enzymatic Specificity: 1-OHCG formation relies on CYP2D1 for hydroxylation, while glucuronidation is likely mediated by UGT1A isoforms, similar to other phenolic glucuronides (e.g., resveratrol-4’-O-glucuronide) .
  • Stereoselectivity : The S/R ratio of 1-OHCG (0.43–0.59) contrasts sharply with 8-OHCG (2.63–3.29), indicating divergent enzyme-substrate interactions for the two hydroxylation sites .
  • Excretion Routes : Unlike renal-dominant glucuronides (e.g., tapentadol-O-glucuronide), 1-OHCG is primarily excreted via bile, reflecting its higher molecular weight and lipophilicity .

Key Observations :

  • Activity Retention : Unlike ferulic acid acyl glucuronide, which retains antioxidant properties, 1-OHCG is presumed inactive, as glucuronidation typically abolishes pharmacological activity .
  • Plasma Concentrations : Tapentadol-O-glucuronide achieves higher systemic exposure than 1-OHCG, likely due to differences in UGT isoform expression and renal vs. biliary excretion .
  • Dose Dependency : Both 1-OHCG and vadadustat O-glucuronide exhibit dose-proportional plasma concentrations, supporting their role as primary metabolites .

Stereoselectivity and Clinical Implications

The stereoselective formation of 1-OHCG (favoring R(+)-carvedilol) contrasts with other glucuronides like E-10-hydroxyamitriptyline O-glucuronide, which favors the (-)-enantiomer . This stereoselectivity impacts drug-drug interaction risks and genetic polymorphisms (e.g., CYP2D6 poor metabolizers may show altered 1-OHCG/8-OHCG ratios) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.